molecular formula C19H22N4O5S B2374623 N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-22-9

N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2374623
CAS RN: 852135-22-9
M. Wt: 418.47
InChI Key: HNXHXXQGTVKCQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]imidazo[2,1-b]thiazoles, has been achieved through a highly efficient unprecedented catalyst-free microwave-assisted procedure . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular formula of the compound is C19H22N4O5S. The InChI string and SMILES notation provide a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds such as benzo[d]imidazo[2,1-b]thiazoles have been synthesized using catalyst-free microwave-assisted procedures .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 418.47. The solubility of the compound is not available. The XLogP3 value, which is a measure of the compound’s lipophilicity, is 3.3.

Scientific Research Applications

Modulation of CD2-Receptor in Human T Lymphocytes

  • Research by Harraga et al. (1994) demonstrated that certain substituted imidazo[2,1-b]thiazoles, including derivatives similar to the compound , can modulate the expression of CD2 receptors in human T trypsinized lymphocytes. This suggests a potential application in immunomodulation and the study of T-cell function (Harraga et al., 1994).

Anti-Inflammatory and Analgesic Activities

  • A study by Can et al. (2021) focused on synthesizing new carboxamides derived from the imidazo[2,1-b]thiazole skeleton to investigate their anti-inflammatory and analgesic activities. This research suggests potential applications in pain management and inflammation control (Can et al., 2021).

Antimicrobial Activity

  • Shankerrao et al. (2017) synthesized derivatives of imidazo[2,1-b][1,3]thiazole and evaluated them for antimicrobial activities. This indicates potential use in developing new antimicrobial agents (Shankerrao et al., 2017).

Cytotoxic Effects on Cancer Cells

  • Research by Meriç et al. (2008) found that certain imidazo[2,1-b][1,3]thiazoles showed cytotoxic effects on cancer cells, suggesting their potential application in cancer research and therapy (Meriç et al., 2008).

Antitubercular Activity

  • A study by Chitti et al. (2022) explored the antitubercular properties of imidazo[2,1-b]-thiazole derivatives. This indicates possible applications in the treatment and study of tuberculosis (Chitti et al., 2022).

Future Directions

The unique structure and properties of this compound open possibilities for drug development, materials science, and biological studies. The synthesis of similar compounds has attracted much attention in recent years due to their pharmaceutical activities and therapeutic potential . This suggests that there could be future research opportunities in exploring the potential applications of this compound.

properties

IUPAC Name

N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-17(18(24)21(7-9-27-2)8-10-28-3)29-19-20-16(12-22(13)19)14-5-4-6-15(11-14)23(25)26/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHXXQGTVKCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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